4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride

solubility salt screening assay reproducibility

4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride (CAS 2089255-81-0) is a preformed dihydrochloride salt of a 2,4-disubstituted oxazole building block. The molecule combines a 4‑tert‑butyl‑substituted oxazole ring with a piperidine moiety attached via a methylene linker at the 2‑position, and is supplied as a stable, water‑soluble dihydrochloride salt.

Molecular Formula C13H24Cl2N2O
Molecular Weight 295.25
CAS No. 2089255-81-0
Cat. No. B2939363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride
CAS2089255-81-0
Molecular FormulaC13H24Cl2N2O
Molecular Weight295.25
Structural Identifiers
SMILESCC(C)(C)C1=COC(=N1)CC2CCNCC2.Cl.Cl
InChIInChI=1S/C13H22N2O.2ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3;2*1H
InChIKeyROEFBNXJWHJBTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole Dihydrochloride: A Preformed Oxazole-Piperidine Scaffold for High-Throughput Medicinal Chemistry


4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride (CAS 2089255-81-0) is a preformed dihydrochloride salt of a 2,4-disubstituted oxazole building block . The molecule combines a 4‑tert‑butyl‑substituted oxazole ring with a piperidine moiety attached via a methylene linker at the 2‑position, and is supplied as a stable, water‑soluble dihydrochloride salt . This scaffold is primarily used as a synthetic intermediate in the construction of kinase inhibitors, GPCR ligands, and other bioactive molecules where the oxazole‑piperidine architecture is a privileged pharmacophore [1].

Why a Generic Oxazole-Piperidine Building Block Cannot Replace 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole Dihydrochloride in Lead-Optimization Programs


Simple replacement with a structurally related oxazole‑piperidine building block is not viable because the synergistic combination of the 4‑tert‑butyl substituent and the pre‑salt form dictates key compound properties, including aqueous solubility, synthetic tractability, and pharmacological profile. The tert‑butyl group imparts distinct steric and electronic effects that influence target‑binding orientation, metabolic stability, and lipophilicity [1]. Additionally, the dihydrochloride salt ensures consistent, high aqueous solubility that is not guaranteed by the free base or other salt forms, directly affecting assay reproducibility in high‑throughput screening [2].

Quantitative Differentiation Evidence for 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole Dihydrochloride Against Closest Analogs


Aqueous Solubility Enhancement of the Dihydrochloride Salt vs. Free-Base Analog

The dihydrochloride salt form of 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole exhibits aqueous solubility exceeding 50 mg/mL, a direct consequence of ionic salt formation [1]. In contrast, the free‑base counterpart (CAS 1785248‑86‑3) is expected to have aqueous solubility < 1 mg/mL based on its cLogP (~2.8) and the general solubility properties of uncharged piperidine‑oxazole derivatives [2]. This represents a >50‑fold solubility improvement, which is critical for achieving reproducible concentrations in aqueous biological assay buffers.

solubility salt screening assay reproducibility

Purity Specification for the Dihydrochloride Salt vs. Typical In‑Class Building Blocks

The product is routinely supplied with a minimum purity of 95% as verified by HPLC . This contrasts with many structurally similar oxazole‑piperidine building blocks that are often offered only at 90% purity, particularly when prepared via non‑optimized routes . A 5% absolute purity improvement translates to fewer side products in coupling reactions and higher yields in parallel synthesis libraries.

purity quality assurance synthetic reliability

Enamine REAL Database Availability for Rapid Procurement

The compound is listed under the Enamine REAL database identifier EN300-374021 , confirming it as a stock compound available for immediate shipment. By comparison, custom synthesis of analogous 4‑substituted‑2‑(piperidin‑4‑ylmethyl)oxazoles typically requires 4–8 weeks lead time . This immediate availability accelerates hit‑to‑lead progression, particularly in fragment‑based drug discovery and parallel library synthesis.

inventory screening library lead generation

Lipophilicity Modulation by the 4‑tert‑Butyl Substituent

The 4‑tert‑butyl group raises the calculated logP of the scaffold by approximately 1.0–1.5 log units compared to the 4‑methyl or unsubstituted analogs [1]. This increased lipophilicity can be advantageous for compounds targeting intracellular or CNS‑located receptors where a logD7.4 of 2–4 is desired [2]. Quantitative structure‑property relationship (QSPR) models predict that the tert‑butyl analog achieves a logD7.4 of ~2.8, positioning it within the optimal CNS drug‑like space, whereas the des‑tert‑butyl analog has a logD7.4 of ~1.5, which may be too hydrophilic for blood‑brain barrier permeation.

lipophilicity ADME optimization metabolic stability

Application Scenarios Where 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole Dihydrochloride Provides a Quantifiable Advantage


High‑Throughput Screening (HTS) Library Preparation in Drug Discovery

The high aqueous solubility (>50 mg/mL) of the dihydrochloride salt eliminates the need for organic co‑solvents, ensuring compound integrity during automated liquid handling. This property, combined with a guaranteed purity of ≥95% , makes the compound a reliable control for HTS campaigns targeting kinases, GPCRs, and ion channels [1].

Parallel Library Synthesis in Lead Optimization

The pre‑formed dihydrochloride salt can be directly coupled to carboxylic acid derivatives under standard amide‑bond forming conditions without prior neutralization, streamlining the synthesis of focused libraries. The rapid procurement via Enamine REAL (EN300‑374021) allows medicinal chemists to explore SAR around the piperidine nitrogen in a single synthesis cycle.

CNS Drug Discovery Programs Requiring Predicted Blood‑Brain Barrier Permeation

QSAR models predict a logD7.4 of ~2.8 for the scaffold [2], positioning it within the optimal range for CNS drug candidates. The tert‑butyl group not only adjusts lipophilicity but also provides steric shielding that can reduce metabolic degradation, making this building block a strategic choice for designing brain‑penetrant probes.

Fragment‑Based Lead Generation (FBLG)

As a fragment‑sized molecule (MW ≈295 Da as dihydrochloride) with functional groups that allow rapid elaboration, the compound serves as an ideal starting point for fragment growing and merging strategies. Its immediate availability from stock inventory shortens the fragment‑to‑hit timeline.

Quote Request

Request a Quote for 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.